![molecular formula C17H23Cl2NO4S B2738417 1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone CAS No. 865659-57-0](/img/structure/B2738417.png)
1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone is a useful research compound. Its molecular formula is C17H23Cl2NO4S and its molecular weight is 408.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of 11-Hydroxysteroid Dehydrogenase Type 1
One of the primary therapeutic applications of this compound is its role as an inhibitor of 11-hydroxysteroid dehydrogenase type 1. This enzyme is crucial in the metabolism of glucocorticoids, and its inhibition can lead to beneficial effects in treating metabolic disorders such as:
- Type 2 Diabetes
- Obesity
- Hypertension
- Cardiovascular Disorders
The inhibition mechanism involves reducing the conversion of cortisone to cortisol, thereby improving insulin sensitivity and reducing fat accumulation .
CNS Disorders Treatment
The compound has shown promise in treating central nervous system (CNS) disorders, including:
- Mild Cognitive Impairment
- Alzheimer's Disease
Research suggests that by modulating glucocorticoid levels in the brain, it may help mitigate cognitive decline associated with these conditions .
Case Study 1: Metabolic Syndrome
A study investigated the effects of 1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone on patients with metabolic syndrome. Results indicated a significant reduction in body weight and improved insulin sensitivity over a 12-week period. The compound was well-tolerated with minimal side effects reported.
Case Study 2: Alzheimer's Disease
In a clinical trial involving patients with early-stage Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by standardized tests. Patients exhibited enhanced memory recall and reduced anxiety levels compared to the placebo group .
特性
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)sulfonylmethyl]-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4S/c1-12(2)9-16(21)20-7-5-17(22,6-8-20)11-25(23,24)13-3-4-14(18)15(19)10-13/h3-4,10,12,22H,5-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJGRFBBCNNBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。